molecular formula C9H10BFO2 B13557480 (2-Cyclopropyl-6-fluorophenyl)boronic acid

(2-Cyclopropyl-6-fluorophenyl)boronic acid

Katalognummer: B13557480
Molekulargewicht: 179.99 g/mol
InChI-Schlüssel: OOYFMOVTCKVTRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Cyclopropyl-6-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Vorbereitungsmethoden

The synthesis of (2-Cyclopropyl-6-fluorophenyl)boronic acid typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(2-Cyclopropyl-6-fluorophenyl)boronic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.

Vergleich Mit ähnlichen Verbindungen

(2-Cyclopropyl-6-fluorophenyl)boronic acid can be compared with other boronic acids such as:

The presence of both the cyclopropyl group and the fluorine atom in this compound makes it unique, providing distinct reactivity and applications.

Eigenschaften

Molekularformel

C9H10BFO2

Molekulargewicht

179.99 g/mol

IUPAC-Name

(2-cyclopropyl-6-fluorophenyl)boronic acid

InChI

InChI=1S/C9H10BFO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6,12-13H,4-5H2

InChI-Schlüssel

OOYFMOVTCKVTRV-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC=C1F)C2CC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.